

# Spectroscopic and Synthetic Profile of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

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## Introduction

**5-(2-Bromoacetyl)-2-hydroxybenzaldehyde**, also known as 5-(bromoacetyl)salicylaldehyde, is a key organic intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting  $\beta$ 2-adrenergic agonist, Salmeterol.[1] Its chemical structure, featuring a hydroxybenzaldehyde moiety and a bromoacetyl group, makes it a versatile building block for the introduction of a salicylaldehyde pharmacophore. This guide provides a detailed overview of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), along with experimental protocols for its synthesis and spectroscopic analysis.

## Molecular and Physical Properties

Property	Value
CAS Number	115787-50-3
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrO <sub>3</sub>
Molecular Weight	243.05 g/mol
Appearance	Brown to light brown solid[1][2]
Melting Point	117-118 °C

## Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-(2-Bromoacetyl)-2-hydroxybenzaldehyde**, the following tables present predicted data based on the analysis of its chemical structure and typical spectroscopic values for analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~11.0	Singlet	1H	Ar-OH
~9.9	Singlet	1H	-CHO
~8.2	Doublet	1H	Ar-H (H-6)
~8.0	Doublet of Doublets	1H	Ar-H (H-4)
~7.1	Doublet	1H	Ar-H (H-3)
~4.4	Singlet	2H	-CH <sub>2</sub> Br

<sup>13</sup>C NMR (Predicted)

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	-CHO
~190	-C=O (ketone)
~161	C-OH (C-2)
~138	C-CHO (C-1)
~135	C-H (C-6)
~131	C-H (C-4)
~129	C-C(O)CH <sub>2</sub> Br (C-5)
~119	C-H (C-3)
~30	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~3200 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2850, ~2750	C-H stretch (aldehyde)
~1680	C=O stretch (ketone)
~1650	C=O stretch (aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (phenol)
~680	C-Br stretch

## Mass Spectrometry (MS)

m/z	Interpretation
242/244	$[M]^+$ , Molecular ion peak (presence of Br isotopes)
163	$[M - Br]^+$
135	$[M - Br - CO]^+$
121	$[M - COCH_2Br]^+$

## Experimental Protocols

### Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde[1]

This protocol describes a Friedel-Crafts acylation of salicylaldehyde.

Materials:

- Salicylaldehyde
- Bromoacetyl chloride
- Anhydrous aluminum trichloride ( $AlCl_3$ )
- Dichloromethane (DCM)
- Petroleum ether
- Crushed ice
- Distilled water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.
- With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.
- Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.
- Reflux the reaction mixture for 12 hours.
- After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring.
- Adjust the pH to 4 and continue stirring for 30 minutes.
- Add dichloromethane to separate the organic layer. Wash the aqueous layer three times with 30 mL portions of dichloromethane.
- Combine the organic phases and wash successively with distilled water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a purple oil.
- Add 15 mL of dichloromethane and stir. At 0 °C, add 60 mL of petroleum ether to precipitate a light brown solid.
- Filter and dry the solid to yield **5-(2-bromoacetyl)-2-hydroxybenzaldehyde** (yield: 84%).

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

- **Shimming:** Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
- **Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

#### Fourier-Transform Infrared (FTIR) Spectroscopy[4][5]

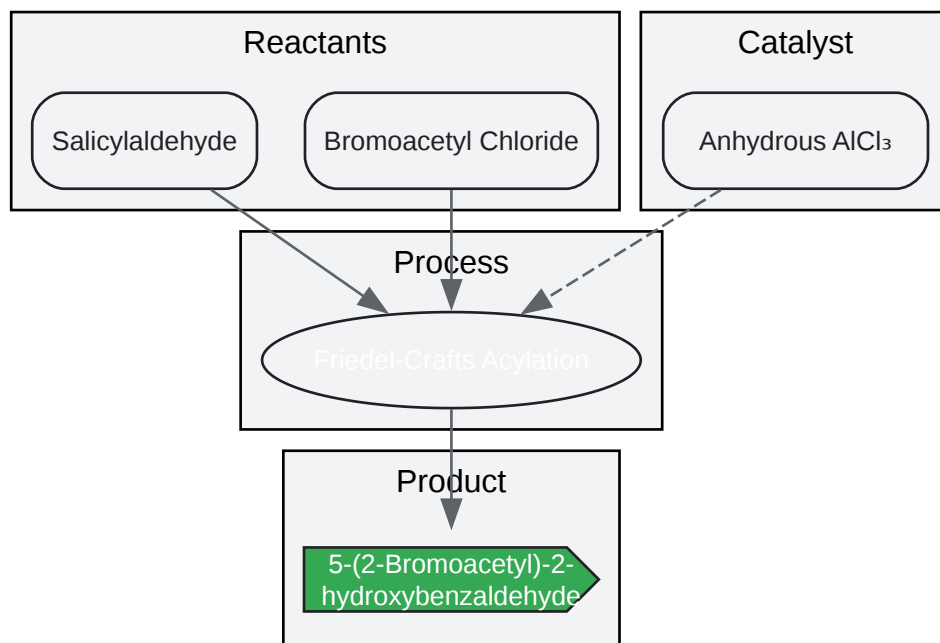
- **Sample Preparation (ATR method):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- **Background Scan:** Record a background spectrum of the empty ATR crystal.
- **Sample Scan:** Acquire the IR spectrum of the sample.
- **Data Analysis:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

#### Mass Spectrometry (MS)[6][7]

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.[8]
- **Ionization:** Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for this type of molecule.
- **Mass Analysis:** The ionized fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Logical Relationships and Workflows

The synthesis of **5-(2-Bromoacetyl)-2-hydroxybenzaldehyde** is a key step in the production of Salmeterol. The following diagram illustrates the synthetic workflow.



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Caption: Synthetic workflow for **5-(2-Bromoacetyl)-2-hydroxybenzaldehyde**.

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